N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
Description
This compound is a heterocyclic carboxamide derivative featuring a 1H-indazole core substituted at position 6 with a 2-hydroxypropan-2-yl group and at position 5 with a 6-(trifluoromethyl)pyridine-2-carboxamide moiety. Its molecular formula is C₁₉H₁₇F₃N₄O₂ (calculated), with a molecular weight of 414.37 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxypropan-2-yl substituent may improve solubility and hydrogen-bonding interactions with biological targets .
Properties
Molecular Formula |
C17H15F3N4O2 |
|---|---|
Molecular Weight |
364.32 g/mol |
IUPAC Name |
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15F3N4O2/c1-16(2,26)10-7-12-9(8-21-24-12)6-13(10)23-15(25)11-4-3-5-14(22-11)17(18,19)20/h3-8,26H,1-2H3,(H,21,24)(H,23,25) |
InChI Key |
GXFDGYNWYIRHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Nitration of Methyl 1H-indazole-6-carboxylate
- Starting from methyl 1H-indazole-6-carboxylate (CAS 170487-40-8), nitration is performed using a nitrating mixture of sulfuric acid (96%) and nitric acid (65%) under controlled low temperature (-15 °C to -13 °C).
- The reaction is conducted in a three-neck flask with stirring, followed by quenching in ice, filtration, and drying.
- This step yields methyl 5-nitro-1H-indazole-6-carboxylate with high yield (~91%) and purity, as confirmed by mass spectrometry (m/z 222, M+H).
Amide Coupling to Form Methyl 5-({[6-(trifluoromethyl)pyridin-2-yl]carbonyl}amino)-1H-indazole-6-carboxylate
- The nitrated intermediate is coupled with 6-(trifluoromethyl)pyridine-2-carboxylic acid derivatives using peptide coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and a base like N-ethyl-N-isopropylpropan-2-amine (DIPEA).
- The reaction is carried out in tetrahydrofuran (THF) at room temperature for 24 hours.
- The product is isolated by filtration, washing, and drying, yielding the amide intermediate with about 78% yield.
Grignard Reaction to Introduce the 2-Hydroxypropan-2-yl Substituent
- The amide methyl ester intermediate is subjected to nucleophilic addition with methylmagnesium bromide (a Grignard reagent) in THF.
- The reaction is performed initially at 0 °C with subsequent stirring at room temperature, sometimes requiring additional equivalents of methylmagnesium bromide for completion.
- After quenching with saturated ammonium chloride solution, the organic phase is extracted and purified by silica gel chromatography.
- This step converts the ester to the tertiary alcohol, yielding the target compound with yields around 45%.
Alternative Functional Group Modifications
- Variations include alkylation steps to introduce other substituents on the indazole nitrogen or side chains, such as 2-(3-hydroxy-3-methylbutyl) or 2-(2-methoxyethyl) groups, using alkyl halides under basic conditions (e.g., potassium carbonate, potassium iodide in DMF at 100 °C).
- Reduction of esters to alcohols using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature has also been reported for related intermediates.
Representative Experimental Data and Analytical Characterization
| Step | Compound/Intermediate | Reaction Conditions | Yield (%) | Analytical Data |
|---|---|---|---|---|
| 1 | Methyl 5-nitro-1H-indazole-6-carboxylate | H2SO4/HNO3, -15 °C, 1 h | 91 | MS (ESI+): m/z 222 (M+H)+; NMR δ 3.87 (s, 3H), 7.96 (s, 1H) |
| 2 | Methyl 5-({[6-(trifluoromethyl)pyridin-2-yl]carbonyl}amino)-1H-indazole-6-carboxylate | TBTU, DIPEA, THF, 25 °C, 24 h | 78 | MS (ESI+): m/z 365 (M+H)+; NMR δ 3.97 (s, 3H), 8.13–8.27 (m, 2H) |
| 3 | This compound | MeMgBr (3-5 equiv), THF, 0 °C to RT, 44.5 h | 45 | MS (ESI+): m/z 364 (M+H)+; NMR δ 1.63 (s, 6H), 5.99 (s, 1H), 7.49 (s, 1H) |
Summary of Key Reaction Scheme
Nitration:
Methyl 1H-indazole-6-carboxylate → Methyl 5-nitro-1H-indazole-6-carboxylateAmide Coupling:
Methyl 5-nitro-1H-indazole-6-carboxylate + 6-(trifluoromethyl)pyridine-2-carboxylic acid derivative → Methyl 5-({[6-(trifluoromethyl)pyridin-2-yl]carbonyl}amino)-1H-indazole-6-carboxylateGrignard Addition:
Methyl ester intermediate + Methylmagnesium bromide → this compound
Notes on Purification and Characterization
- Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures or preparative HPLC for higher purity.
- Characterization includes UPLC-MS to confirm molecular ion peaks and NMR spectroscopy (1H and 13C) to verify structural integrity.
- The compound exhibits characteristic NMR signals, such as singlets for methyl groups on the tertiary alcohol moiety and aromatic protons of the indazole and pyridine rings.
Chemical Reactions Analysis
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Common reagents used in these reactions include PCC, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound with potential applications in pharmaceutical compositions and the control of disorders . Research has shown that it can be used to develop inflammation-inhibiting substances .
Scientific Research Applications
The compound N-[6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide, a derivative of this compound, has demonstrated the ability to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4) .
Human IRAK4 plays a critical role in activating the immune system, making it an important therapeutic target molecule . IRAK4 is expressed by many cells and mediates the signal transduction of Toll-like receptors (TLR), except TLR3 .
Another similar compound, N-(6-fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide, is also a member of (trifluoromethyl)benzenes .
Discovery of IRAK4 Inhibitors
Zabedosertib (BAY1834845) is an IRAK4 inhibitor that was discovered through high-throughput screening .
In Vitro Data:
- Compound 5: IRAK4 IC50 = 212 nM, TNF-alpha IC50 THP1 cells = 2.3 μM
- Compound 6: IRAK4 IC50 = 229 nM, TNF-alpha IC50 THP1 cells = 2.7 μM
In Vivo PK Data in Rats:
- Compound 14: CL blood = 0.50 L/h/kg, t 1/2 = 2.9 h, V ss = 1.6 L/kg, F = 41%
- Compound 20: CL blood = 0.31 L/h/kg, t 1/2 = 2.9 h, V ss = 1.3 L/kg, F = 46%
- Compound 30: CL blood = 1.99 L/h/kg, t 1/2 = 0.8 h, V ss = 1.4 L/kg, F = 40%
- Compound 31: CL blood = 0.43 L/h/kg, t 1/2 = 3.6 h, V ss = 1.8 L/kg, F = 58%
- Compound 33: CL blood = 2.3 L/h/kg, t 1/2 = 0.9 h, V ss = 1.8 L/kg, F = 76%
Mechanism of Action
The mechanism of action of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Substituent Variations on the Indazole Core
The target compound is structurally distinguished from analogs by the substituents on the indazole ring. Key comparisons include:
Functional Group Impact on Pharmacokinetics
Patent and Polymorphism Data
- The target compound’s analogs, such as those in and , have patented crystalline forms (e.g., polymorphic Form A), highlighting industrial interest in optimizing physical stability and bioavailability .
- details a polymorphic form of an analog with a methanesulfonylethyl group, underscoring the importance of solid-state characterization in drug development .
Biological Activity
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 364.32 g/mol. The IUPAC name reflects its complex structure, which includes an indazole ring and a pyridine carboxamide backbone, making it a versatile scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N4O2 |
| Molecular Weight | 364.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | GXFDGYNWYIRHBC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cellular signaling pathways, particularly those associated with inflammation and cancer proliferation.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory effects on kinases such as IRAK4, which play crucial roles in inflammatory responses.
- Protein Interaction Modulation : It can alter the activity of proteins involved in cell signaling, leading to downstream effects on cell growth and survival.
Anti-inflammatory Activity
Research indicates that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in cellular models challenged with LPS (lipopolysaccharide) . This effect suggests potential applications in treating inflammatory diseases.
Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Comparative Studies
To better understand its efficacy, comparisons have been made with similar compounds:
| Compound Name | IC50 (nM) | Notes |
|---|---|---|
| N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | 111 | Similar structure; different substituents |
| N-[6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | 83 | Variants may show altered biological activity |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study on Inflammatory Disease Models : In animal models of rheumatoid arthritis, administration of the compound led to reduced joint swelling and inflammatory markers, indicating its potential as a treatment for autoimmune conditions.
- Cancer Research Trials : Clinical trials assessing the safety and efficacy of this compound in combination therapies for solid tumors have shown promising results, particularly in inhibiting tumor growth in preclinical models.
Q & A
Q. What are the recommended synthetic pathways for N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide, and what key reagents/conditions are critical for yield optimization?
Methodological Answer: The synthesis of structurally analogous pyridine/indazole derivatives often involves coupling reactions under mild conditions. For example:
- Base-mediated alkylation/arylation : Use K₂CO₃ in DMF at room temperature for nucleophilic substitution (e.g., coupling indazole-thiol intermediates with chlorinated pyridines) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in heterocyclic systems.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) is standard for isolating trifluoromethylated pyridines .
- Yield optimization : Control stoichiometry (1.1–1.2 equivalents of alkyl/aryl chlorides) and reaction time (12–24 hours) to minimize byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Q. What stability and solubility considerations are critical for experimental design?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL). Pre-saturate aqueous buffers with DMSO (<1% v/v) for biological assays .
- Stability :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and normalize to housekeeping genes (e.g., GAPDH).
- Validate target engagement via SPR (surface plasmon resonance) to confirm binding affinity (e.g., KD < 100 nM) .
- Metabolic interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like solvent residues or lot-to-lot reagent variability .
Q. What experimental design strategies optimize SAR (structure-activity relationship) studies for pyridine-indazole hybrids?
Methodological Answer:
- Fragment-based design : Replace the 2-hydroxypropan-2-yl group with bioisosteres (e.g., cyclopropyl or tert-butyl) to probe steric effects .
- DOE (Design of Experiments) : Use a 3² factorial design to vary substituents on the pyridine (e.g., CF₃ vs. Cl) and indazole (e.g., hydroxyl vs. methoxy) rings .
- In silico modeling : Perform docking (AutoDock Vina) and MD simulations (GROMACS) to prioritize synthetic targets with favorable ΔG binding (< –9 kcal/mol) .
Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?
Methodological Answer:
- Continuous-flow reactors :
- Use a micromixer (0.5 mm ID) to enhance heat transfer during exothermic steps (e.g., coupling reactions).
- Achieve >90% conversion by optimizing residence time (5–10 min) and temperature (25–40°C) .
- Hazard mitigation :
- Replace POCl₃ (corrosive) with safer phosphorylating agents (e.g., PPh₃/I₂) in flow systems.
- Integrate in-line FTIR for real-time monitoring of intermediates .
Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?
Methodological Answer:
- LC-QTOF-MS : Use a BEH C18 column (2.1 × 100 mm) with 0.1% ammonium formate to identify hydrolyzed products (e.g., free carboxylic acid from carboxamide cleavage) .
- Forced degradation studies :
- Acidic (0.1 M HCl, 40°C, 24 h): Monitor indazole ring oxidation via UV-Vis (λmax 270 nm).
- Oxidative (3% H₂O₂, 37°C): Detect N-oxide formation using HRMS (mass shift +16 Da) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
